5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Target of Action
Thiophene and its derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
Thiophene derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been noted that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S2/c15-13-4-3-12(20-13)14(18)16-7-5-10(6-8-17)11-2-1-9-19-11/h1-4,9-10,17H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYRJWJHCBPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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